5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound notable for its unique structure and potential applications. It features a thiazolone core substituted with a fluorophenyl and a methylsulfanyl group. This unique arrangement is responsible for its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The preparation typically begins with thiazolone derivatives.
Key Steps:
Condensation Reaction: The thiazolone core is synthesized through a condensation reaction involving appropriate precursors.
Substitution: A methylsulfanyl group is introduced via nucleophilic substitution.
Aldol Condensation: The final step involves an aldol condensation with a 2-fluorobenzaldehyde to form the (E)-methylidene derivative.
Reaction Conditions:
Catalysts: Often require basic or acidic catalysts, depending on the specific steps.
Solvents: Common solvents include ethanol, DMF, or DMSO, chosen based on solubility and reaction compatibility.
Temperatures: Typically conducted at moderate to high temperatures to drive the reactions to completion.
Industrial Production Methods: Industrial-scale synthesis follows the same routes but involves optimization for scale, including continuous flow methods to enhance yield and purity, automation for precise control, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Reagents: Typically involves strong oxidizing agents like hydrogen peroxide or permanganate.
Products: Leads to sulfoxides or sulfones depending on reaction conditions.
Reduction:
Reagents: Metal hydrides like sodium borohydride.
Products: Can reduce the thiazolone ring or alter the methylsulfanyl group.
Substitution:
Reagents: Halogenating agents for further substitution on the phenyl ring.
Products: Halo-substituted derivatives with altered electronic properties.
Common Reagents and Conditions:
Bases: NaOH or K2CO3 for substitution reactions.
Acids: HCl or H2SO4 for specific catalyzed reactions.
Solvents: Organic solvents like chloroform, toluene, or dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Reduced Derivatives: From reduction.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysts: Used as ligands in metal-catalyzed reactions due to their electronic properties.
Building Block: Incorporated in the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Modifies enzyme activity due to its specific structural features.
Probes: Used in biochemical assays to study protein-ligand interactions.
Medicine:
Drug Development: Investigated for anti-inflammatory and anticancer properties.
Diagnostics: Potential use in imaging agents for specific targeting due to its binding affinity to certain biomolecules.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Inhibition: Binds to the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Signal Pathways: Interacts with cellular receptors, modulating signal transduction pathways leading to altered cellular responses.
Comparison with Similar Compounds
Thiazolone Derivatives: Other derivatives with different substituents on the thiazolone ring.
Benzothiazoles: Compounds with a similar thiazole structure but differing in the aromatic system.
Sulfur-containing Heterocycles: Similar compounds containing sulfur within the ring, such as thiophenes and thiazoles.
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one stands out due to its specific substituents which impart unique chemical and biological properties, differentiating it from other similar heterocyclic compounds.
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBDDFTAAHFFR-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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